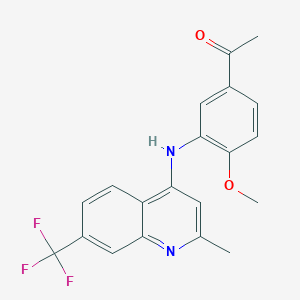
1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Methoxy-3-((2-methyl-7-(trifluoromethyl)quinolin-4-yl)amino)phenyl)ethanone” is a complex organic molecule that contains a quinoline moiety . Quinoline is a nitrogenous heterocyclic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline derivatives have been used in medicinal chemistry due to their wide range of biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Quinoline derivatives are known to undergo a variety of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
A study by Chen et al. (2008) synthesized a series of 4‐anilinofuro[2,3‐b]quinolines, including derivatives structurally similar to the compound , to evaluate their antiproliferative activities against various cancer cell lines. The compound 1‐{4‐[(3‐chloro‐7‐methoxyfuro[2,3‐b]quinolin-4-yl)amino]phenyl}ethanone demonstrated potent activity, inducing cell-cycle arrest and cell death in cancer cells, highlighting its potential in cancer treatment research (Chen, Lin, Yang, Lu, & Tzeng, 2008).
Radiosynthesis for Research Applications
Kitson et al. (2010) developed a method for the carbon-14 radiosynthesis of a quinolin-2(1H)-one derivative, which is structurally related to the compound of interest. This synthesis contributes to research on BK channel activators, illustrating the compound's relevance in neurological studies and drug development (Kitson, Jones, Watters, Chan, & Madge, 2010).
Electrosynthesis of Novel Compounds
Largeron and Fleury (1998) utilized (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, a compound closely related to the one , in an electrochemical synthesis process to generate novel 8-amino-1,4-benzoxazine derivatives. This study showcases the compound's role in innovative synthesis techniques, potentially contributing to the development of new pharmaceuticals (Largeron & Fleury, 1998).
Antimicrobial and Antitumor Potential
Research by Holla et al. (2005) and Kumar and Kumar (2021) explored the synthesis of quinoline derivatives, including those structurally related to the compound , to evaluate their antimicrobial and antitumor activities. These studies highlight the compound's potential utility in the development of new treatments for infectious diseases and cancer (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005); (Kumar & Kumar, 2021).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s conformation and, consequently, its interaction with its targets. Specific information about how environmental factors influence the action of this compound is currently unavailable .
Propiedades
IUPAC Name |
1-[4-methoxy-3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2/c1-11-8-16(15-6-5-14(20(21,22)23)10-17(15)24-11)25-18-9-13(12(2)26)4-7-19(18)27-3/h4-10H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQPVMZRQDANJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=C(C=CC(=C3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)
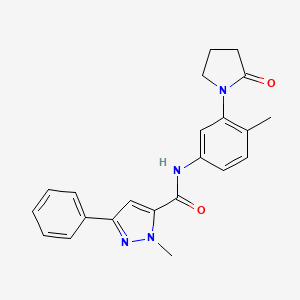

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(2-phenoxyacetamido)acetate](/img/structure/B2748733.png)

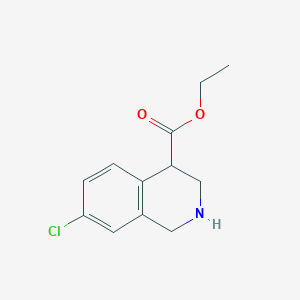

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)
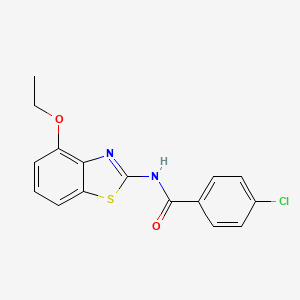
![4-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2748744.png)
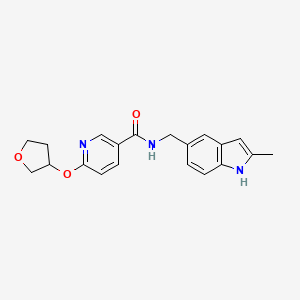
![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)
![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)